

A Researcher's Guide to Certified Reference Materials for Vitamin B2 Analysis

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Compound of Interest

Compound Name: Riboflavin-13C5

Cat. No.: B12410700

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For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin B2 (riboflavin) is crucial for quality control, nutritional labeling, and various research applications. This guide provides an objective comparison of commercially available Certified Reference Materials (CRMs) for Vitamin B2 analysis and details the experimental protocols for common analytical methods.

Certified Reference Materials are indispensable tools for ensuring the accuracy and traceability of analytical measurements. They provide a benchmark against which in-house standards and methods can be validated, leading to reliable and reproducible results. Several reputable organizations supply CRMs for Vitamin B2, each with its own specifications and intended use.

Comparison of Certified Reference Materials for Vitamin B2

The selection of an appropriate CRM depends on the specific analytical needs, the matrix of the sample being analyzed, and the desired level of uncertainty. Below is a comparison of some commonly used Vitamin B2 CRMs.

CRM Provider	Product Name/ID	Form	Certified Value (Riboflavin)	Uncertainty	Intended Use
NIST	SRM 1849a	Powder (Infant/Adult Nutritional Formula)	20.37 mg/kg[1]	± 0.52 mg/kg[1]	Method validation and quality control for nutritional formulas and similar matrices.[2]
NIST	SRM 1849b	Powder (Infant/Adult Nutritional Formula)	16.9 mg/kg[3]	± 1.0 mg/kg[3]	Method validation and quality control for nutritional formulas and similar matrices.
Sigma-Aldrich (USP)	Riboflavin USP Reference Standard	Solid	Assay-dependent	Not specified	Used in tests and assays as per the United States Pharmacopeia (USP).
Cerilliant	(-)-Riboflavin (Vitamin B2)	Solution (100 μ g/mL in 1% ammonium acetate in 50:50 methanol:water)	100 μ g/mL	Not specified	Preparation of calibrators, controls, or linearity standards for various testing applications.
LGC Standards	Riboflavin (Vitamin B2)	Varies	Varies	Varies	Food and beverage testing, nutritional

composition
analysis.

Analytical Methods for Vitamin B2 Determination

The choice of analytical method is critical for achieving accurate and precise quantification of Vitamin B2. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques due to their high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

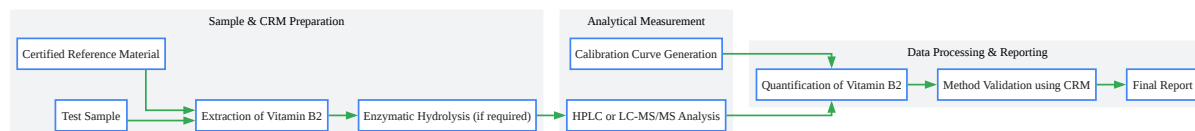
HPLC is considered the gold standard for riboflavin analysis. It allows for the separation of riboflavin from its photodegradation products and other interfering compounds in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for the analysis of trace amounts of riboflavin in biological samples and fortified foods.

Experimental Workflow for Vitamin B2 Analysis

The following diagram illustrates a typical workflow for the analysis of Vitamin B2 in a food or pharmaceutical sample using a CRM.



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Workflow for Vitamin B2 Analysis.

Detailed Experimental Protocols

Below are detailed protocols for the analysis of Vitamin B2 using HPLC and LC-MS/MS. These protocols are provided as a general guideline and may require optimization based on the specific sample matrix and available instrumentation.

HPLC Method for Vitamin B2 Analysis in Food Matrix

1. Sample Preparation:

- Weigh 2 g of the homogenized food sample into a 100 mL amber volumetric flask.
- Add 50 mL of deionized water and heat at 80°C for 15 minutes.
- After cooling to room temperature, bring the volume to 100 mL with deionized water.
- Filter the extract through a 0.45 µm syringe filter into an amber HPLC vial.

2. HPLC Conditions:

- Column: Inertsil ODS-3 (5 µm, 150 x 4.6 mm I.D.) or equivalent.
- Mobile Phase: A mixture of methanol and an acetic acid buffer (e.g., 35:65, v/v). The acetic acid buffer can be prepared by mixing 40 mL of 4 M sodium acetate solution and 20 mL of 50% acetic acid solution, and then dissolving in 2 L of ultrapure water (pH 4.5).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 20 µL.
- Detection: Fluorescence detector with excitation at 445 nm and emission at 530 nm.

3. Calibration:

- Prepare a series of standard solutions of a Vitamin B2 CRM in the appropriate concentration range.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.

4. Quantification:

- Inject the prepared sample extract into the HPLC system.
- Determine the concentration of Vitamin B2 in the sample by comparing its peak area to the calibration curve.

LC-MS/MS Method for Vitamin B2 Analysis in Plasma

1. Sample Preparation:

- To 100 μ L of plasma, add 75 μ L of an internal standard solution (e.g., isotope-labeled riboflavin).
- Add 125 μ L of 0.1 M zinc sulfate to precipitate proteins.
- Vortex the mixture and centrifuge.
- Transfer the supernatant to an amber vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- Column: Poroshell 120 SB-Aq (100 mm \times 2.1 mm \times 2.7 μ m) or equivalent.
- Mobile Phase: A gradient elution using two or more solvents is typically employed. For example, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 350 μ L/min.
- Injection Volume: 10 μ L.
- Mass Spectrometer: A tandem mass spectrometer operated in positive ion mode.

- Ion Transitions: Monitor specific precursor-to-product ion transitions for riboflavin and the internal standard.

3. Calibration and Quantification:

- Prepare calibration standards in a blank matrix (e.g., riboflavin-depleted plasma).
- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
- Calculate the concentration of riboflavin in the plasma sample using the calibration curve.

Conclusion

The accurate determination of Vitamin B2 is essential in various scientific and industrial settings. The use of certified reference materials from reputable sources like NIST, USP, and Cerilliant, in conjunction with robust analytical methods such as HPLC and LC-MS/MS, ensures the reliability and comparability of analytical data. Researchers and analysts should carefully select the CRM and analytical method that best suits their specific requirements to achieve high-quality results.

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References

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